Methyl Betulonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,28-,29+,30+,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPTCZYFSRIGU-DSBZJMBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Activities of Methyl Betulonate: A Technical Overview for Researchers
An in-depth exploration of the therapeutic potential of methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, reveals a significant spectrum of biological activities. This guide provides a comprehensive analysis of its anticancer, anti-inflammatory, and antiviral properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
This compound, a methylated form of betulonic acid, has garnered considerable attention within the scientific community for its potential as a lead compound in drug development. Its pharmacological profile, inherited from its precursors betulin (B1666924) and betulinic acid, is characterized by a range of effects on cellular processes implicated in various diseases. This document synthesizes the current understanding of this compound's biological activities, offering a technical resource for researchers and drug development professionals.
Anticancer Activity: A Primary Focus of Investigation
The most extensively studied biological activity of this compound and its related compounds is its cytotoxicity against various cancer cell lines. Research has demonstrated that these compounds can inhibit the growth of tumors and induce apoptosis (programmed cell death) in malignant cells, often with a degree of selectivity that spares healthy cells.[1][2][3]
Quantitative Cytotoxicity Data
The efficacy of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for this compound and related compounds against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivative (3k) | MGC-803 | Human Gastric Cancer | 3.6 | [4] |
| This compound Derivative (3k) | PC3 | Prostatic Cancer | 5.6 | [4] |
| This compound Derivative (3k) | Bcap-37 | Breast Cancer | 4.2 | [4] |
| This compound Derivative (3k) | A375 | Malignant Melanoma | 7.8 | [4] |
| This compound Derivative (3k) | MCF-7 | Breast Cancer | 5.2 | [4] |
| Betulinic Acid | Me-45 | Human Metastatic Melanoma | >100 (after 72h) | [5] |
| Betulin-lysine derivative | Me-45 | Human Metastatic Melanoma | 2.456 (after 72h) | [5] |
| Betulin-ornithine derivative | Me-45 | Human Metastatic Melanoma | 2.465 (after 72h) | [5] |
| 4-O-methylrhamnoside of Betulinic Acid | A549 | Human Lung Carcinoma | ~10-20 | [1] |
| 4-O-methylrhamnoside of Betulinic Acid | DLD-1 | Human Colon Adenocarcinoma | ~10-20 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well microplates and allowed to attach overnight.[5]
-
Compound Treatment: The cells are then incubated with various concentrations of the test compounds (e.g., 0.75–100 µM) for specific durations (e.g., 24, 48, and 72 hours).[5]
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan (B1609692) Solubilization: Living cells with active mitochondria reduce the yellow MTT to a purple formazan product. This product is then solubilized using a suitable solvent.[3]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Signaling Pathways in Anticancer Activity
The anticancer effects of betulinic acid and its derivatives, including this compound, are mediated through the modulation of several key signaling pathways. One of the prominent mechanisms involves the induction of apoptosis through the intrinsic mitochondrial pathway.[3][4] This is often independent of the p53 tumor suppressor status of the cancer cells.[3][5] Furthermore, these compounds have been shown to influence the PI3K-Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[6][7]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Anti-inflammatory Properties
Betulin, betulinic acid, and their derivatives exhibit significant anti-inflammatory activities.[8][9][10] These compounds can modulate the expression and activity of key inflammatory mediators.
Modulation of Inflammatory Markers
Studies have shown that betulin derivatives can reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[8][9] They have also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation.[8][9]
Experimental Protocol: Measurement of IL-6 Secretion
The anti-inflammatory effect of this compound can be assessed by measuring its impact on cytokine production in macrophages.
Methodology:
-
Cell Culture: Murine macrophages are cultured in appropriate media.
-
Compound Treatment: The cells are treated with the test compounds and compared to a control group (e.g., treated with dexamethasone).[9]
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The reduction in IL-6 secretion in the treated groups is compared to the control group to determine the anti-inflammatory activity.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of these compounds are linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[11][12] Additionally, they can activate the Nrf2/Keap1 pathway, which is involved in the antioxidant response and can mitigate inflammation.[6][13]
Caption: Key signaling pathways modulated by betulinic acid derivatives in inflammation.
Antiviral Activity
Betulin, betulinic acid, and betulonic acid have demonstrated antiviral properties against a range of enveloped and non-enveloped viruses.[14] Research has shown activity against Herpes Simplex Virus (HSV) and ECHO 6 virus.[14] The antiviral mechanism of action is often associated with the early stages of viral infection, such as preventing virus adsorption and invasion into host cells.[15]
Quantitative Antiviral Data
The antiviral efficacy is often expressed as the effective concentration (EC50), the concentration of a compound that protects 50% of cells from virus-induced cytopathic effects.
| Compound | Virus | EC50 (µM) | Reference |
| Betulin Derivative (3c) | Human alphaherpesvirus 1 (HHV-1) | 17.2 | [16] |
| Betulin Derivative (5) | Enterovirus E | 10.3 | [16] |
| Betulin | HIV-1 (in H9 lymphocytes) | 23 | [15] |
Experimental Protocol: Antiviral Assay
The antiviral activity can be evaluated by observing the inhibition of the virus-induced cytopathic effect (CPE) in cell cultures.
Methodology:
-
Cell Culture: Host cells susceptible to the virus are grown in microtiter plates.
-
Virus Infection: The cells are infected with the virus in the presence and absence of various concentrations of the test compound.
-
Incubation: The plates are incubated to allow for viral replication and the development of CPE.
-
CPE Observation: The extent of CPE is observed microscopically and can be quantified using methods like the MTT assay to assess cell viability.
-
EC50 Determination: The EC50 is calculated as the concentration of the compound that reduces the CPE by 50%.
Conclusion
This compound and its parent compounds represent a promising class of natural product derivatives with significant therapeutic potential. Their multifaceted biological activities, particularly their anticancer, anti-inflammatory, and antiviral effects, warrant further investigation. The detailed methodologies and pathway analyses provided in this guide offer a foundation for researchers to explore the full potential of these compounds in the development of novel therapeutics. Future research should focus on optimizing the structure of these molecules to enhance their efficacy and pharmacokinetic properties, paving the way for potential clinical applications.
References
- 1. Synthesis and Cytotoxicity of Monomethylated Betulinic Acid 3-O-α-l-Rhamnopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 4. Synthesis and biological evaluation of betulonic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines [mdpi.com]
- 8. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel betulin dicarboxylic acid ester derivatives as potent antiviral agents: Design, synthesis, biological evaluation, structure-activity relationship and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Methyl Betulonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Betulonate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) Betulinic Acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to serve as a foundational resource for researchers engaged in its study and for professionals involved in the development of novel pharmaceuticals. This document consolidates available data on its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines experimental methodologies for its synthesis and isolation and explores its interaction with key biological signaling pathways, supported by visual diagrams to facilitate a deeper understanding of its mechanism of action.
Chemical and Physical Properties
This compound is a lupane-type triterpenoid that is structurally derived from Betulinic Acid through the esterification of the carboxylic acid group at C-28.[1] It presents as a white solid and exhibits solubility in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its fundamental properties.
| Identifier | Value | Source |
| IUPAC Name | methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | PubChem[2] |
| Synonyms | Methyl Betulinate, Betulinic acid methyl ester | PubChem[2] |
| CAS Number | 2259-06-5 | PubChem[2] |
| Molecular Formula | C₃₁H₅₀O₃ | PubChem[2] |
| Molecular Weight | 470.7 g/mol | PubChem[2] |
| Canonical SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--O)C)C(=O)OC | PubChem[2] |
| InChI | InChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1 | PubChem[2] |
| InChIKey | XNZIMRUZBOZIBC-JVRMVBBZSA-N | PubChem[2] |
| Property | Value | Source |
| Appearance | White solid | N/A |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | MedchemExpress[2] |
| Melting Point | Data not available for this compound. Methyl acetyl betulinate, a related compound, has a reported melting point of 201-203 °C. | PubChem[3] |
| Boiling Point | Data not available | N/A |
| XLogP3 | 8.5 | PubChem[2] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: 1H and 13C NMR Chemical Shifts (CDCl₃, ppm)
| Position | δC (ppm) | δH (ppm) |
|---|---|---|
| 1 | 39.6 | |
| 2 | 34.2 | |
| 3 | 218.3 | |
| 4 | 47.4 | |
| 5 | 54.9 | |
| 6 | 19.7 | |
| 7 | 33.5 | |
| 8 | 40.9 | |
| 9 | 49.7 | |
| 10 | 36.9 | |
| 11 | 21.4 | |
| 12 | 25.2 | |
| 13 | 37.4 | |
| 14 | 42.8 | |
| 15 | 27.0 | |
| 16 | 29.3 | |
| 17 | 47.8 | |
| 18 | 48.7 | |
| 19 | 47.8 | |
| 20 | 150.4 | |
| 21 | 29.6 | |
| 22 | 34.0 | |
| 23 | 26.6 | 1.08 |
| 24 | 21.1 | 1.03 |
| 25 | 15.8 | 0.93 |
| 26 | 16.0 | 1.07 |
| 27 | 14.7 | 1.00 |
| 28 | 60.5 | 3.36, 3.81 |
| 29 | 109.8 | 4.59, 4.69 |
| 30 | 19.1 | 1.70 |
Note: These assignments are for a related compound and should be used as a guide for the interpretation of this compound spectra.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The fragmentation of triterpenoids is complex, but some general patterns can be expected.[5][6][7]
Expected Fragmentation Pathways:
-
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a significant fragment ion.
-
Cleavage of the E-ring: This is a common fragmentation pattern for lupane-type triterpenoids.
-
Loss of the isopropenyl group.
-
Sequential loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).
A detailed analysis of the mass spectrum of this compound would be required to confirm its specific fragmentation pattern.
Experimental Protocols
The following sections outline the general methodologies for the synthesis and isolation of this compound. These are intended to provide a foundational understanding of the experimental procedures involved.
Synthesis of this compound from Betulinic Acid
This compound can be synthesized from its precursor, Betulinic Acid, through a two-step process involving esterification of the carboxylic acid and oxidation of the hydroxyl group.[1][8][9]
Workflow for Synthesis of this compound:
Detailed Methodology:
-
Esterification of Betulinic Acid:
-
Dissolve Betulinic Acid in a suitable solvent (e.g., acetone, DMF).
-
Add an excess of a methylating agent, such as methyl iodide (CH₃I), and a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the resulting crude Methyl Betulinate (3-hydroxy intermediate) using column chromatography.
-
-
Oxidation of the 3-OH Group:
-
Dissolve the purified 3-hydroxy intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as Pyridinium chlorochromate (PCC) or Jones reagent, to the solution.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Work up the reaction mixture to remove the oxidant and purify the final product, this compound, by column chromatography or recrystallization.
-
Isolation of this compound from Saussurea lappa
This compound, also known as betulinic acid methyl ester, can be isolated from natural sources such as the roots of Saussurea lappa through a bioassay-guided fractionation process.[10][11]
Workflow for Isolation of this compound:
Detailed Methodology:
-
Extraction:
-
Extract the dried and powdered roots of Saussurea lappa with methanol at room temperature for an extended period (e.g., several days).
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition it with ethyl acetate.
-
Separate the ethyl acetate-soluble fraction, which typically contains compounds of medium polarity like this compound.
-
-
Chromatographic Separation:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, for example, a dichloromethane-methanol gradient, to separate the components based on their polarity.
-
Collect the eluent in numerous subfractions.
-
-
Bioassay-Guided Fractionation:
-
Test each subfraction for a specific biological activity (e.g., inhibition of protein tyrosine phosphatase 1B).
-
Identify the most active subfractions.
-
-
Purification:
-
Pool the active subfractions and subject them to further rounds of column chromatography (e.g., silica gel or Sephadex) using appropriate solvent systems until pure this compound is obtained.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and by comparison with literature data.
-
Biological Activity and Signaling Pathways
The biological activities of this compound are closely related to those of its parent compound, Betulinic Acid. Betulinic Acid is known to exert its effects through the modulation of several key signaling pathways, including the MAPK and p53 pathways.[12][13][14][15][16][17][18][19][20][21]
Involvement in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Betulinic acid has been shown to influence the MAPK pathway, often leading to the induction of apoptosis in cancer cells. It is suggested that Betulin can block the overexpression of key proteins in this pathway, such as p38, JNK, and ERK.[12]
Diagram of Betulinic Acid's Influence on the MAPK Pathway:
Interaction with the p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Betulinic acid has been shown to induce apoptosis in cancer cells through both p53-dependent and p53-independent mechanisms.[16][18][19] In some cancer cell lines, Betulinic acid treatment leads to the stabilization of p53, which in turn can upregulate pro-apoptotic proteins like Bax and the cell cycle inhibitor p21/Waf1, leading to cell cycle arrest and apoptosis.[16]
Diagram of Betulinic Acid's Influence on the p53 Pathway:
Conclusion
This compound is a promising natural product derivative with significant potential for further investigation in the field of drug discovery. This technical guide has provided a consolidated overview of its known physical and chemical properties, spectroscopic data, and methodologies for its preparation. The elucidation of its interactions with key cellular signaling pathways, such as the MAPK and p53 pathways, offers valuable insights into its potential mechanisms of action. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering continued research and development of this compound and its analogues as potential therapeutic agents. Further research is warranted to fill the existing gaps in experimental data, particularly concerning its melting and boiling points, and to obtain fully assigned spectroscopic data.
References
- 1. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Betulinate | C31H50O3 | CID 73493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl acetyl betulinate | C33H52O4 | CID 6451984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epic.awi.de [epic.awi.de]
- 5. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Betulinic Acid and Ursolic Acid on IL-17-Induced CCL20 Release in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 19. Overaccumulation of p53-mediated autophagy protects against betulinic acid-induced apoptotic cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urologyresearchandpractice.org [urologyresearchandpractice.org]
An In-depth Technical Guide to Methyl Betulonate Structural Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Its inherent biological activities, coupled with the potential for structural modification at various positions, have spurred extensive research into its analogs.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound structural analogs, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to support researchers and drug development professionals in the exploration of this promising class of compounds.
Synthesis of this compound and its Analogs
The synthesis of this compound (24) typically starts from betulinic acid, which is first methylated.[3] Subsequent structural modifications are commonly introduced at the C-2, C-3, C-20, and C-28 positions of the lupane (B1675458) skeleton to generate a diverse library of analogs.[4]
A general synthetic scheme involves the esterification of the C-28 carboxylic acid of betulinic acid to yield methyl betulinate, followed by oxidation of the C-3 hydroxyl group to a ketone, affording this compound.[5] Further modifications, such as the introduction of enone functionalities in ring A, have been shown to enhance biological activity.[6] For instance, compounds with a carboxyl or methoxycarbonyl enone functionality in ring A can be synthesized from this compound.[6]
Representative Synthetic Protocol: Preparation of this compound (24)
Methylation of betulinic acid is a common starting point for the synthesis of many analogs.[3]
-
Materials: Betulinic acid, methanol, sulfuric acid (or other suitable methylating agent), and appropriate solvents for reaction and workup (e.g., diethyl ether, ethyl acetate).
-
Procedure:
-
Dissolve betulinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a specified period (e.g., 24 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl betulinate.
-
The subsequent oxidation of the C-3 hydroxyl group to a ketone can be achieved using various oxidizing agents, such as Jones reagent or pyridinium (B92312) chlorochromate (PCC), to yield this compound.[3][5]
-
Biological Activities of this compound Analogs
Structural modifications of this compound have yielded analogs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[7][8][9]
Anticancer Activity
Numerous derivatives of betulinic acid and betulonic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][10] Modifications at the C-3 and C-28 positions have been particularly fruitful in enhancing anticancer potency.[11] For instance, the introduction of amide functionalities at the C-28 position of betulonic acid has led to effective inducers of apoptosis.[1] Similarly, the introduction of a 2-butynoyl group at the C-3 position has been shown to increase antiproliferative activity in several cancer cell lines.[8]
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound/Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | - | MCF-7 | >10 | [11] |
| Analog 1 | -CONH(CH2)2OH at C-28 | MCF-7 | 8.5 | [11] |
| Analog 2 | -CONH(CH2)3OH at C-28 | MCF-7 | 7.2 | [11] |
| Betulonic Acid-Diazine (BoA2C) | 4-methyl-1,2,3-triazole at C-28 | MCF-7 | 3.39 | [11] |
| Betulonic Acid-Diazine (BoA3C) | 1-benzyl-1,2,3-triazole at C-28 | MCF-7 | 5.87 | [11] |
| Derivative 9 | 2-butynoyl group at C-3 | Du-145 | 7.3 | [8] |
| Derivative 9 | 2-butynoyl group at C-3 | Hs294T | 83.5 | [8] |
| Derivative 9 | 2-butynoyl group at C-3 | MCF-7 | 10.6 | [8][12] |
| Compound 11a | C-3 and C-20 modified | HCT-116 | 3.13 | [10] |
| Compound 11a | C-3 and C-20 modified | MiaPaCa-2 | 6.96 | [10] |
| Compound 11a | C-3 and C-20 modified | MCF-7 | 7.15 | [10] |
| 24,24-dibromo-substituted methyl ketone 31 | Dibromo-substitution | RD TE32 | 0.7 | [13] |
| 24,24-dibromo-substituted methyl ketone 31 | Dibromo-substitution | HBL-100 | 7.1 | [13] |
Anti-inflammatory Activity
Betulinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[14][15] These compounds can modulate the activity of various cells and molecules involved in the inflammatory response, such as by inhibiting the production of nitric oxide (NO).[14] Several semi-synthetic analogs have shown potent anti-inflammatory activity both in vitro and in vivo.[6] For example, one analog was found to be a potent inducer of the anti-inflammatory enzyme heme oxygenase-1.[6]
Table 2: Anti-inflammatory Activity of Selected this compound Analogs
| Compound/Analog | Assay | Model | Effect | Reference |
| Betulinic Acid | NO Production Inhibition | RAW 264.7 macrophages | Potent inhibition | [6] |
| Analog 10 | Heme Oxygenase-1 Induction | In vivo (oral dosing) | Significant induction | [6] |
| BA5 (amide derivative) | NO and TNF Production | Activated macrophages | Reduced production | [15] |
| Betulin and derivatives | IL-6 Secretion | Murine macrophages | Potent reduction | [16][17] |
Antiviral Activity
Derivatives of betulinic acid have been investigated for their antiviral activity against a range of viruses, including influenza A virus, herpes simplex virus type 1 (HSV-1), and human immunodeficiency virus (HIV-1).[9][18] Modifications to the betulinic acid scaffold have led to the discovery of potent HIV-1 maturation inhibitors.[19]
Table 3: Antiviral Activity of Selected this compound Analogs
| Compound/Analog | Virus | Assay | EC50 (µM) | Reference |
| Betulinic acid 3-oxime | Influenza A virus | In vitro | - | [9] |
| Betulonic acid | HSV-1 | In vitro | - | [9] |
| Betulinic acid hydrazide | HIV-1 | In vitro | - | [9] |
| Derivative 4 | HIV-1 (NL4-3) | In vitro | 0.019 | [19] |
| Derivative 13k | HIV-1 | In vitro | 0.057 | [19] |
| Derivative 13l | HIV-1 | In vitro | 0.13 | [19] |
| Compound 3 | Human Adenovirus 5 (HAdV-5) | In vitro | Active | [20] |
| Compound 3 | Bovine Enterovirus (BEV) | In vitro | Active | [20] |
| Compound 8a | Bovine Enterovirus (BEV) | In vitro | Active | [20] |
Antibacterial and Antifungal Activity
Some N-heterocyclic analogs of methyl betulinate have shown promising activity against Staphylococcus aureus.[7] These derivatives are synthesized through a one-pot pyridine (B92270) quaternization followed by reduction.[7]
Table 4: Antibacterial and Antifungal Activity of Selected this compound Analogs
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| Pyridine salt derivative (2) | S. aureus | 4 | [7] |
| Tetrahydropyridine derivative (3) | S. aureus | 16 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[11][13]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is then calculated.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in appropriate medium.
-
Cell Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds for a short period before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Simplified intrinsic apoptosis pathway induced by some this compound analogs.
Caption: Summary of structure-activity relationships for this compound analogs.
Structure-Activity Relationship (SAR) Summary
The extensive research on this compound analogs has provided valuable insights into their structure-activity relationships.
-
C-28 Position: The carboxylic acid group at C-28 is crucial for cytotoxic activity.[11] Esterification or amidation at this position with small, polar groups can enhance cytotoxicity.[11] The introduction of diazine heterocycles at the C-28 position of betulonic acid has been shown to significantly improve anticancer activity.[11] For anti-HIV activity, modifications at C-28 with moieties like piperazine and cinnamic acid have proven beneficial.[19]
-
C-3 Position: A free hydroxyl group at the C-3 position is generally important for activity.[11] However, acylation of the C-3 hydroxyl group can lead to a moderate increase in cytotoxicity, with the length of the acyl chain playing a role.[11] The introduction of an enone functionality in ring A, which involves the C-3 position, has been linked to enhanced anti-inflammatory activity.[6]
-
C-20 Position: Modifications at the C-20 olefinic bond have also been explored, and the size and electrostatic properties of substituents at this position can influence the cytotoxicity profile of the analogs.[10]
Conclusion
This compound has emerged as a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of biologically active compounds. The structural versatility of the lupane skeleton allows for targeted modifications to optimize potency and selectivity against various diseases. This guide has summarized the key synthetic strategies, biological activities, and structure-activity relationships of this compound analogs. The provided data tables, experimental protocols, and visualizations offer a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this promising natural product derivative. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound analogs.
References
- 1. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BETULIN DERIVATIVES. BIOLOGICAL ACTIVITY AND SOLUBILITY IMPROVEMENT [ouci.dntb.gov.ua]
- 3. Antineoplastic Agents. 595. Structural Modifications of Betulin and the X-ray Crystal Structure of an Unusual Betulin Amine Dimer1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anti-inflammatory activity both in vitro and in vivo of new betulinic acid analogues having an enone functionality in ring A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 15. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Extraction and Synthesis of Methyl Betulonate from Birch Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, has garnered significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. While present in trace amounts in birch bark, its isolation is often challenging and low-yielding. A more practical and efficient approach involves the extraction of its abundant precursors, betulin (B1666924) and betulinic acid, from birch bark, followed by chemical synthesis. This application note provides detailed protocols for the extraction of these precursors and their subsequent conversion to this compound, offering a reliable method for obtaining this valuable compound for research and development purposes.
Data Presentation
Table 1: Extraction Yields of Betulin and Betulinic Acid from Birch Bark
| Birch Species | Extraction Method | Solvent System | Precursor Yield (%) | Purity (%) | Reference |
| Betula platyphylla | Ultrasonic-assisted | 65% Ethanol (B145695) | Betulin: 92.67 (extract) | Betulin: ~50% in extract | [1] |
| Betula pendula | Biphasic system | [P₄₄₄₄]OH / n-BuOAc | Betulin: 23 | >95 | [2] |
| Betula pendula | Biphasic system & Crystallization | [P₄₄₄₄]OH / n-BuOAc / Methanol-Water | Betulinic Acid: 21.9 | >90 | [2] |
| Betula kirghisorum | Microwave-assisted | Aqueous NaOH, then Butanol | Betulin: up to 18.25 | 88.2-98.3 (after recrystallization) | |
| Technical Birch Bark | Super-high frequency | Ethyl alcohol | Raw Betulin: 5.1-16.7 | Betulin: 70.3-72.1 in raw extract | |
| Betula sp. | Ethanol Extraction & Column Chromatography | Ethanol, then various | Betulin: ~91 in extract, Betulinic Acid: ~4 in extract | N/A | [3] |
Table 2: Synthesis Yield of this compound from Betulinic Acid
| Reaction Type | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Esterification | Methanol | Sulfuric Acid | Methanol | 2-5 hours | ~90 | |
| Esterification | Methanol | Boron Trifluoride | Methanol | 1 hour | 96 | [4] |
| Esterification | Diazomethane | - | Diethyl ether | Not specified | Quantitative |
Experimental Protocols
Protocol 1: Extraction of Betulinic Acid from Birch Bark
This protocol outlines a standard laboratory procedure for the extraction of betulin and betulinic acid from dried birch bark.
Materials:
-
Dried and ground birch bark
-
n-Heptane
-
Ethanol (95%)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Defatting: A 100 g sample of finely ground birch bark is placed in a cellulose (B213188) thimble and subjected to Soxhlet extraction with 500 mL of n-heptane for 8 hours to remove fats and waxes. The defatted bark is then air-dried.
-
Triterpenoid Extraction: The defatted birch bark is subsequently extracted with 500 mL of 95% ethanol using the Soxhlet apparatus for 12-24 hours.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.
-
Isolation of Betulinic Acid: The crude extract, rich in betulin, can be further processed to isolate betulinic acid. While various chromatographic techniques can be employed, a simplified approach involves selective precipitation. The crude extract is dissolved in a minimal amount of hot ethanol. Upon cooling, betulin, being less soluble, will preferentially crystallize. The mother liquor, enriched in betulinic acid, can be collected and further purified by column chromatography.
Protocol 2: Synthesis of this compound from Betulinic Acid
This protocol describes the Fischer esterification of betulinic acid to yield this compound.
Materials:
-
Betulinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of betulinic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Slowly and cautiously add 1.0 mL of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
Protocol 3: Purification of this compound by Column Chromatography
This protocol details the purification of crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column to create a packed bed. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 90:10, 80:20, etc.).
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing pure this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound as a white solid.
Visualizations
Caption: Workflow for the extraction of betulinic acid from birch bark.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Esterification of betulinic acid to form this compound.
References
Application Notes and Protocols for the Purification of Methyl Betulonate
These application notes provide detailed methodologies for the purification of methyl betulonate, a pentacyclic triterpenoid (B12794562) of interest for its potential therapeutic properties, including its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor.[1][2][3] The protocols are designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is the methyl ester of betulonic acid and a derivative of betulin, a compound abundant in the bark of birch trees. It is also found naturally in various plant species, such as Saussurea lappa.[1][2][3] The purification of this compound from natural sources or synthetic preparations is crucial for its characterization and evaluation in biological assays. The following sections detail a comprehensive multi-step purification process involving extraction, solvent partitioning, and column chromatography, primarily based on methodologies reported for its isolation from Saussurea lappa.[1][2]
Overview of the Purification Workflow
The purification of this compound from plant material is a multi-stage process that begins with crude extraction and is followed by successive chromatographic steps to isolate the compound of interest from a complex mixture of phytochemicals.
Caption: General workflow for the purification of this compound.
Experimental Protocols
The following protocols are based on the successful isolation of this compound from the roots of Saussurea lappa.[1][2]
Protocol 1: Extraction and Solvent Partitioning
This initial step aims to obtain a crude extract enriched with medium-polarity compounds, including this compound.
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., roots of S. lappa).
-
Macerate the powdered material in methanol (MeOH) at room temperature for seven days. The extraction should be performed three times to ensure exhaustive extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Partition the aqueous suspension with an equal volume of ethyl acetate (B1210297) (EtOAc). Repeat this step three times.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield the EtOAc-soluble fraction, which is enriched in triterpenoids.
-
Protocol 2: Primary Purification by Silica Gel Column Chromatography
This step fractionates the crude EtOAc extract to separate compounds based on their polarity.
-
Column Preparation:
-
Prepare a silica gel column (e.g., 70 x 6 cm for approximately 15.4 g of extract) and equilibrate it with the initial mobile phase (100% dichloromethane).
-
-
Elution:
-
Load the EtOAc-soluble fraction onto the column.
-
Elute the column with a stepwise gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), starting from 100:0 and gradually increasing the polarity to 0:100 (CH₂Cl₂:MeOH).
-
Collect the eluate in fractions of appropriate volumes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest. In the cited study, fractions SEfr. 4, 5, 6, and 7 showed significant PTP1B inhibitory activity, with fraction SEfr. 7 being particularly potent.[2] this compound was subsequently isolated from this fraction.
-
Protocol 3: Isolation of this compound by Secondary Silica Gel Chromatography
This protocol details the fine purification of the target fractions from the primary chromatography.
-
Column Preparation:
-
Prepare a silica gel column with dimensions appropriate for the amount of the fraction to be purified (e.g., for sub-fractions of SEfr. 7).
-
Equilibrate the column with 100% n-hexane.
-
-
Elution:
-
Load the selected fraction (e.g., SEfr. 7-4 or 7-5) onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc). The polarity is gradually increased from 100:0 to 0:100 (n-hexane:EtOAc).
-
Collect fractions and monitor by TLC. This compound and betulinic acid are known to be isolated from these fractions.[2]
-
Protocol 4: Alternative Purification using MCI-gel CHP-20P Column
For fractions that are difficult to separate on silica gel, reversed-phase chromatography using a polymeric adsorbent can be an effective alternative.
-
Column Preparation:
-
Pack a column (e.g., 60 x 5 cm) with MCI-gel CHP-20P resin.[2] This is a porous styrene-divinylbenzene polymer resin suitable for reversed-phase chromatography.
-
Equilibrate the column with the initial mobile phase (10% methanol in water).
-
-
Elution:
-
Load the sample (e.g., 5 g of a semi-purified fraction like SEfr. 5).
-
Elute with a stepwise gradient of methanol in water, for example: 10:90, 30:70, 50:50, 60:40, 70:30, 75:25, 90:10, and finally 100:0 (MeOH:H₂O).[2]
-
Collect and analyze fractions as described previously.
-
Quantitative Data
The following table summarizes the quantitative aspects of the purification process as described in the primary literature for the isolation of this compound and related compounds from Saussurea lappa.[2]
| Parameter | Value/Description | Source |
| Starting Material | Dried roots of Saussurea lappa | [2] |
| Extraction Solvent | Methanol (MeOH) | [2] |
| Partitioning Solvent | Ethyl Acetate (EtOAc) | [2] |
| Primary Chromatography | ||
| Adsorbent | Silica Gel | [2] |
| Column Dimensions | 70 x 6 cm | [2] |
| Sample Load (SEfr. 7) | 15.4 g | [2] |
| Mobile Phase | n-hexane-EtOAc gradient (100:0 to 0:100) | [2] |
| Secondary Chromatography | ||
| Adsorbent | Silica Gel | [2] |
| Column Dimensions | 60 x 4.6 cm | [2] |
| Sample Load (SEfr. 4) | 8.6 g | [2] |
| Mobile Phase | n-hexane-EtOAc gradient (100:0 to 0:100) | [2] |
| Alternative Chromatography | ||
| Adsorbent | MCI-gel CHP-20P | [2] |
| Column Dimensions | 60 x 5 cm | [2] |
| Sample Load (SEfr. 5) | 5 g | [2] |
| Mobile Phase | MeOH-H₂O stepwise gradient | [2] |
| Final Yield/Purity | Not explicitly reported for this compound |
Note: The cited literature confirms the successful isolation of this compound but does not provide specific data on the final yield or purity percentage.
Application Context: PTP1B Inhibition
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a negative regulator of insulin (B600854) signaling.[1][3] This makes it a compound of interest for the development of therapeutics for type II diabetes and obesity. The purification of this compound is a critical step in obtaining material for further investigation of this and other potential biological activities.
Caption: Inhibition of PTP1B by this compound.
References
- 1. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of betulinic acid, its methyl ester and guaiane sesquiterpenoids with protein tyrosine phosphatase 1B inhibitory activity from the roots of Saussurea lappa C.B.Clarke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Betulonate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, presents a promising scaffold for the development of novel therapeutic agents. Like its precursor, this compound is characterized by poor aqueous solubility, which significantly hinders its bioavailability and clinical translation. To overcome this limitation, formulation into advanced drug delivery systems such as nanoparticles and liposomes is a critical strategy. These delivery systems can enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to disease sites.
These application notes provide a comprehensive overview of the formulation strategies for incorporating this compound into drug delivery systems. Due to the limited availability of studies specifically on this compound formulations, the following protocols and data are largely based on its closely related and extensively studied precursor, betulinic acid.[1] Given the similar hydrophobic nature of both compounds, these methodologies provide a robust starting point for the development and characterization of this compound-loaded nanocarriers. Researchers should consider these protocols as a foundational framework, with the understanding that optimization for this compound-specific formulations will be necessary.
Data Presentation: Formulation and Characterization of Triterpenoid-Loaded Nanocarriers
The following tables summarize quantitative data from studies on betulinic acid-loaded nanoparticles and liposomes. This data can serve as a benchmark for the development of this compound formulations.
Table 1: Characteristics of Betulinic Acid-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid Matrix | Method | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Cellulose-graft-Poly(L-lactic acid) | Not Specified | ~150 | Not Specified | Not Specified | Not Specified | [2] |
| Polymeric Nanoparticles | PLGA | Emulsion Solvent Evaporation | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Protein Nanoparticles | Glycosylated zein | Antisolvent Method | Not Specified | Not Specified | Not Specified | >80 | [3] |
| Liposomes | Soy Phosphatidylcholine, Cholesterol | Thin-film Hydration | 161.67 | Not Specified | 1 | Not Specified | [4] |
Table 2: Characteristics of Betulinic Acid-Loaded Liposomes
| Liposome (B1194612) Composition | Method | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Soy Phosphatidylcholine:Cholesterol (3:1), 10% MEL-A, 1% Betulinic Acid | Thin-film Hydration | ~180 | ~ -40 | 1 | Not Specified | [4] |
| Cancer Cell Membranes (coating) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for preparing nanoparticles from betulin-based polyanhydrides.[2]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Syringe with a needle
-
Vacuum filtration apparatus
-
Freeze-dryer
Methodology:
-
Preparation of Polymer-Drug Solution:
-
Dissolve a specific amount of PLGA and this compound in dichloromethane. A typical starting concentration is 50 mg/mL of total solids. The ratio of drug to polymer can be varied to optimize drug loading.
-
-
Nanoprecipitation:
-
Place a defined volume of hexane (the non-solvent) in a beaker and stir vigorously with a magnetic stirrer at approximately 1100 rpm at room temperature.
-
Using a syringe, add the polymer-drug solution dropwise into the stirring hexane. The ratio of solvent (DCM) to non-solvent (hexane) is critical and should be optimized; a starting ratio of 1:50 to 1:150 is recommended.[2]
-
Upon contact with hexane, the polymer and encapsulated drug will precipitate, forming nanoparticles.
-
-
Nanoparticle Recovery:
-
Continue stirring the suspension for 2 hours to allow for complete precipitation and solvent evaporation.
-
Decant the excess hexane.
-
Collect the nanoparticles by vacuum filtration.
-
Wash the nanoparticles with fresh hexane to remove any residual free drug.
-
-
Drying and Storage:
-
Dry the nanoparticles under vacuum to remove residual solvents. For long-term stability, freeze-dry the nanoparticles.
-
Store the dried nanoparticles in a desiccator at low temperature.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for preparing liposomes and is adapted from procedures used for betulinic acid.[4][6][7]
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol (Chol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument for size analysis
Methodology:
-
Lipid Film Formation:
-
Dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common starting molar ratio for SPC to Chol is 3:1.[4]
-
The amount of this compound can be varied, for instance, at 1% of the total lipid weight.[4]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30 minutes to an hour.
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Place the MLV suspension in a bath sonicator and sonicate for a defined period (e.g., 5-15 minutes) until the suspension becomes clear.
-
Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This method provides a more uniform size distribution.
-
-
Purification and Storage:
-
To remove unencapsulated this compound, the liposome suspension can be centrifuged or dialyzed.
-
Store the final liposome formulation at 4°C.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways modulated by this compound, based on betulinic acid data.
Caption: General experimental workflow for formulating and characterizing this compound drug delivery systems.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research on the synthesis of nanoparticles of betulinic acid and their targeting antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposzóma-előkészítés - Avanti® Polar Lipids [sigmaaldrich.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Betulonate Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for experiments involving methyl betulonate, a derivative of the naturally occurring pentacyclic triterpene, betulinic acid. These protocols are intended for use by researchers and scientists in the fields of pharmacology, oncology, and immunology.
Synthesis and Purification of this compound
This compound can be synthesized from its precursor, betulinic acid, which is commercially available or can be extracted from sources like birch bark.[1] The synthesis involves a two-step process: esterification of the carboxylic acid group and oxidation of the hydroxyl group.
Synthesis of this compound from Betulinic Acid
Protocol:
-
Esterification of Betulinic Acid:
-
Dissolve betulinic acid in a suitable solvent such as methanol (B129727).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Reflux the mixture for several hours to allow for the esterification of the 17-COOH group to a methyl ester.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid catalyst and remove the solvent under reduced pressure.
-
-
Oxidation of 3-OH Group:
-
Dissolve the resulting methyl betulate in a suitable solvent like dichloromethane.
-
Add an oxidizing agent, such as Pyridinium chlorochromate (PCC), and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and purify the crude product.[1]
-
Purification of this compound
Protocol:
-
Column Chromatography:
-
Prepare a silica (B1680970) gel or aluminum oxide column.[2]
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).[3]
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Recrystallization:
-
Dissolve the purified this compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol or ethanol).[4]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain highly pure this compound.
-
In Vitro Assays
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[5]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Incubation:
-
After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Citation |
| DLD-1 (Human Colon Cancer) | This compound | 96 | 45.86 | [8] |
| MCF-7 (Human Breast Cancer) | Betulinic Acid | - | 13.5 µg/mL | [9] |
| Me-45 (Metastatic Melanoma) | Betulin-lysine ester | 72 | 2.456 | [6] |
| Me-45 (Metastatic Melanoma) | Betulin-ornithine ester | 72 | 2.465 | [6] |
Anti-inflammatory Activity
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on the production of the pro-inflammatory cytokine IL-6 and the activity of the enzyme cyclooxygenase-2 (COX-2) in macrophages.[10]
Protocol:
-
Cell Culture and Treatment:
-
Culture murine macrophages and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).
-
Treat the stimulated cells with different concentrations of this compound.
-
-
IL-6 Measurement:
-
Collect the cell culture supernatant after the treatment period.
-
Measure the concentration of IL-6 in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
-
COX-2 Activity Assay:
-
Lyse the treated cells to obtain cell extracts.
-
Measure the COX-2 activity in the cell lysates using a commercially available COX-2 activity assay kit.
-
Data Presentation:
| Compound | Effect on IL-6 Secretion | Effect on COX-2 Activity | Citation |
| Betulin (B1666924) | Decreased | No significant effect | [10] |
| Betulinic Acid | Decreased | No significant effect | [10] |
| Bet-Lys (Betulin-lysine ester) | Decreased | Reduced | [10] |
Enzyme Inhibition Assay
PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes.[11]
Protocol:
-
Reaction Mixture:
-
In a 96-well plate, prepare a reaction mixture containing recombinant human PTP1B enzyme, a buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), and various concentrations of this compound.[11]
-
-
Substrate Addition:
-
Add the substrate, p-nitrophenyl phosphate (B84403) (pNPP), to each well to start the reaction.[11]
-
-
Incubation and Reaction Termination:
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of PTP1B inhibition.
-
Data Presentation:
| Compound | PTP1B Inhibitory Activity (IC50) | Citation |
| Betulinic Acid | 0.70 ± 0.03 µg/mL | [11] |
| This compound | 0.93 ± 0.07 µg/mL | [11] |
| Mokko lactone | 1.41 ± 0.02 µg/mL | [11] |
| Dehydrocostuslactone | 6.51 ± 0.64 µg/mL | [11] |
In Vivo Experiments
Due to the poor water solubility of this compound, a suitable vehicle is required for in vivo administration.[6][12] The following protocol is adapted from studies with the related compound, betulin.[12][13]
Preparation of this compound for Oral Administration
Protocol:
-
Dissolution in Ethanol (B145695):
-
Mixing with Lipid Carrier:
-
Ethanol Evaporation:
-
Evaporate the ethanol from the mixture to obtain a lipid-based formulation of this compound.
-
Animal Studies
Protocol:
-
Animal Model:
-
Administration:
-
Administer the this compound formulation to the animals, typically via oral gavage.
-
-
Monitoring and Analysis:
Signaling Pathway Analysis
Western Blotting for PI3K-Akt and MAPK Pathway Proteins
Betulinic acid has been shown to exert its effects through various signaling pathways, including the PI3K-Akt and MAPK pathways.[1] Western blotting can be used to analyze the expression and phosphorylation of key proteins in these pathways.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described in the in vitro assay protocols.
-
Lyse the cells to extract total proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated Akt, total Akt, phosphorylated ERK, total ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: General experimental workflow for this compound.
Caption: Postulated signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Methyl Betulonate: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the available data and methodologies for the in vitro study of methyl betulonate. While direct studies on this compound are limited, this guide draws upon research on its direct precursor, betulonic acid, to provide a framework for experimental design.
This compound, a derivative of the pentacyclic triterpene betulonic acid, is a compound of interest in medicinal chemistry. While much of the research has focused on its precursor, betulinic acid, and other derivatives, understanding the in vitro applications of this compound is crucial for exploring its therapeutic potential. This document outlines key experimental protocols and summarizes the available dosage information, primarily drawing from studies on closely related compounds due to the scarcity of direct data on this compound.
Data Presentation: Dosage and Cytotoxicity
Quantitative data from in vitro studies on betulonic acid and its derivatives provide a starting point for determining appropriate concentrations for this compound experiments. The following table summarizes reported IC50 values for betulonic acid in various cancer cell lines. Researchers should consider these ranges when designing dose-response studies for this compound, starting with a broad concentration range and narrowing it down based on initial screening results.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 7 | [1] |
| HDFs | Normal Human Dermal Fibroblasts | 14 | [1] |
Note: The cytotoxicity of betulonic acid has been shown to be selective for tumor cells over normal cells in some studies.[2] It is recommended to include a non-cancerous cell line in cytotoxicity assays to assess the selectivity of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible in vitro research. The following are standard protocols for key experiments that can be adapted for the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is linked to cell viability, it is a widely used method to measure cytotoxicity.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cells
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known inhibitor of NO production).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Griess reagent Part B.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Investigation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[4][5][6] Investigating the effect of this compound on this pathway can provide insights into its mechanism of anti-inflammatory action.
Key Steps:
-
Western Blot Analysis: Assess the expression and phosphorylation status of key proteins in the NF-κB pathway, such as IκBα, p65, and IKKα/β, in cell lysates after treatment with this compound and stimulation with an inflammatory agent (e.g., TNF-α or LPS).
-
Immunofluorescence: Visualize the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence microscopy. In unstimulated cells, p65 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus.
-
Reporter Gene Assay: Use a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., luciferase) to quantify NF-κB transcriptional activity.
Signaling Pathway: NF-κB Inhibition
References
- 1. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 6. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Methyl Betulonate Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl betulonate. The information is designed to address common challenges encountered during experiments related to its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What are the recommended starting solvents?
A1: this compound, a pentacyclic triterpenoid, is known to be lipophilic and has poor solubility in aqueous solutions. For initial experiments, organic solvents are recommended. This compound is soluble in ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[1].
Troubleshooting Tip: If you observe that your this compound is not dissolving in the chosen solvent, consider the following:
-
Purity of the compound: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.
-
Solvent grade: Use high-purity, anhydrous solvents, as water content can significantly decrease the solubility of hydrophobic compounds.
-
Gentle heating and agitation: Applying gentle heat (e.g., 30-40°C) and consistent agitation (e.g., vortexing or stirring) can facilitate dissolution. However, be cautious with temperature to avoid degradation.
Q2: What is the expected solubility of this compound in common organic solvents?
For reference, the approximate solubility of betulinic acid in several organic solvents is presented below. These values should be considered as a preliminary guide for solvent selection for this compound.
Quantitative Solubility Data for Related Triterpenoids
| Compound | Solvent | Solubility (approx. mg/mL) | Temperature (°C) |
| Betulinic Acid | Ethanol | 0.5 | Not Specified |
| Betulinic Acid | DMSO | 20 | Not Specified |
| Betulinic Acid | Dimethylformamide (DMF) | 15 | Not Specified |
| Betulinic Acid | DMSO:PBS (pH 7.2) (1:2) | 0.3 | Not Specified |
| Betulin | Acetone | 0.52 | 15.2 |
| Betulin | Acetone | 1.37 | 35.2 |
| Betulin | Cyclohexane | 0.01 | 15.2 |
| Betulin | Cyclohexane | 0.067 | 35.2 |
(Data for Betulinic Acid sourced from[2]; Data for Betulin sourced from[3])
Q3: My experiment requires an aqueous buffer, but this compound precipitates. How can I improve its aqueous solubility?
A3: To incorporate this compound into aqueous buffers, a common strategy is to first dissolve it in a minimal amount of a water-miscible organic solvent, such as DMSO, and then add this stock solution to the aqueous buffer with vigorous stirring[2]. It is crucial to avoid adding the aqueous buffer directly to the organic stock.
Troubleshooting Tip:
-
Final solvent concentration: Keep the final concentration of the organic solvent in your aqueous buffer as low as possible to avoid potential artifacts in biological assays. Typically, a final DMSO concentration of less than 0.5% is recommended.
-
Precipitation upon dilution: If you observe precipitation upon dilution, you may be exceeding the solubility limit in the final solvent mixture. Try preparing a more dilute stock solution or exploring the advanced solubility enhancement techniques outlined below.
Q4: I need to achieve a higher concentration of this compound in my formulation. What advanced techniques can I use?
A4: For achieving higher concentrations of poorly soluble compounds like this compound, several formulation strategies can be employed. These include co-solvency, cyclodextrin (B1172386) complexation, and solid dispersions.
Experimental Protocols for Solubility Enhancement
Co-solvency Method
The co-solvency technique involves using a mixture of a primary solvent (in which the drug is highly soluble) and a secondary solvent (the aqueous vehicle) to enhance overall solubility.
Objective: To determine an optimal co-solvent system for this compound in an aqueous formulation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Protocol:
-
Prepare a series of co-solvent mixtures with varying ratios of an organic solvent to PBS (e.g., 90:10, 80:20, 70:30, etc., v/v).
-
Add an excess amount of this compound to each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for concentration analysis by HPLC or UV-Vis spectrophotometry.
-
Determine the concentration of dissolved this compound in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent ratio to identify the optimal mixture.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their internal cavity, thereby increasing their aqueous solubility.
Objective: To prepare and characterize a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or Methanol
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
-
Analytical balance
Protocol (Kneading Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Accurately weigh the cyclodextrin and place it in a mortar.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol or methanol.
-
Slowly add the this compound solution to the cyclodextrin paste while continuously triturating with a pestle.
-
Continue kneading for 60-90 minutes. Add more water if the mixture becomes too dry.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
To confirm complex formation, characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) can be used.
-
Evaluate the solubility of the prepared complex in water compared to the uncomplexed this compound.
Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, often leading to an amorphous form of the drug with enhanced solubility and dissolution rates.
Objective: To prepare a solid dispersion of this compound to improve its dissolution characteristics.
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188, or Soluplus®)
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Protocol (Solvent Evaporation Method):
-
Select a drug-to-polymer weight ratio (e.g., 1:1, 1:5, 1:10).
-
Accurately weigh and dissolve both the this compound and the polymer carrier in a suitable organic solvent. Ensure complete dissolution.
-
Attach the flask containing the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is fully removed, a solid film or mass will be formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, and pulverize it using a mortar and pestle to obtain a fine powder.
-
Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous nature of the drug.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the solubility enhancement techniques.
Caption: Workflow for the Co-solvency Method.
Caption: Workflow for Cyclodextrin Complexation.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Decision Logic for Solubility Enhancement.
References
Methyl Betulonate in Solution: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering stability issues with methyl betulonate in solution. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guide
Researchers may face challenges in maintaining the stability of this compound in various solvent systems during experimental procedures. The following guide provides insights into potential issues, their causes, and solutions.
Common Stability Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitation of this compound from Solution | - Poor solubility in the chosen solvent.- Change in temperature or pH affecting solubility.- Evaporation of a volatile co-solvent. | - Select a more suitable solvent; this compound is soluble in ethanol, methanol, DMF, and DMSO.[1]- Ensure consistent temperature and pH during the experiment.- Use sealed containers to prevent solvent evaporation. |
| Loss of Compound Potency Over Time | - Chemical degradation of this compound. | - Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (e.g., -20°C) and protect from light. |
| Appearance of Unknown Peaks in HPLC Analysis | - Degradation of this compound into byproducts. | - Perform forced degradation studies to identify potential degradation products.[2]- Use a validated stability-indicating analytical method for accurate quantification.[3] |
| Inconsistent Experimental Results | - Instability of the compound under specific experimental conditions. | - Evaluate the stability of this compound under your specific experimental conditions (e.g., pH, temperature, exposure to light). |
Illustrative Stability Data of this compound
| Stress Condition | Parameters | Potential Degradation Products | Illustrative % Degradation (Time-dependent) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Betulinic Acid, Methanol | 5-15% |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | Betulinic Acid, Methanol | 10-25% |
| Oxidative Stress | 3% H₂O₂ at room temperature | Oxidized derivatives (e.g., epoxides) | 5-20% |
| Thermal Stress | 70°C in solution | Isomerization or other thermal decomposition products | < 10% |
| Photochemical Stress | Exposure to UV light (as per ICH Q1B guidelines)[4] | Photodegradation products | Variable, dependent on solvent and light intensity |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents to dissolve this compound for biological assays?
A1: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the cell culture medium to the final working concentration. It is important to ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect the cells.
Q2: How should I store my this compound stock solutions?
A2: To minimize degradation, stock solutions of this compound should be stored in tightly sealed vials at low temperatures, preferably at -20°C or below. It is also advisable to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My HPLC results show a decrease in the peak area of this compound over time. What could be the reason?
A3: A decrease in the peak area of this compound over time in HPLC analysis suggests that the compound is degrading. The most likely cause is hydrolysis of the methyl ester group, especially if the solution is not anhydrous or is exposed to acidic or basic conditions. Oxidation is another potential degradation pathway.[2][5]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product from hydrolysis is expected to be betulinic acid, formed by the cleavage of the methyl ester bond. Under oxidative stress, various oxidized derivatives could be formed.[6] Forced degradation studies are necessary to definitively identify the degradation products under specific conditions.[2]
Q5: Can I use this compound solutions that have been stored for a long time?
A5: It is highly recommended to use freshly prepared solutions of this compound for experiments to ensure the accuracy and reproducibility of the results. If long-term storage is unavoidable, the stability of the compound in the specific solvent and storage conditions should be validated using a stability-indicating analytical method, such as HPLC.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound using a calibrated analytical balance. For a 1 mL of 10 mM solution, you will need approximately 4.71 mg (Molecular Weight: 470.7 g/mol ).
-
Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower until use.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water bath or incubator
-
UV light chamber
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 70°C) for a specified duration.
-
Photodegradation: Expose the this compound stock solution to a UV light source as per ICH Q1B guidelines.[4] A control sample should be kept in the dark at the same temperature.
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Photoprotection against UVAR: effective triterpenoids require a lipid raft stabilizing chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects and actions of pentacyclic triterpenes upon glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"avoiding degradation of methyl betulonate during experiments"
This technical support center is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of methyl betulonate during experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as methyl betulinat, is a naturally occurring pentacyclic triterpenoid (B12794562) and a derivative of betulinic acid.[1] It is often studied for its potential biological activities. Its chemical formula is C₃₁H₅₀O₃ and it has a molecular weight of 470.7 g/mol .[1]
Q2: How should I store this compound?
For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture. One supplier suggests a stability of at least four years under these conditions. For short-term use, refrigeration at 2-8°C is acceptable. Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What are suitable solvents for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It has low aqueous solubility, which can be a limiting factor in some biological assays.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in color of the solid compound or solution, the appearance of cloudiness or precipitation in a previously clear solution, or a change in the consistency of the solid. However, degradation can occur without any visible changes. Therefore, it is crucial to monitor the purity of your compound analytically, especially if you observe inconsistent experimental results.
Q5: What are the likely degradation pathways for this compound?
The primary degradation pathways for this compound are likely to be oxidation and hydrolysis.
-
Oxidation: The isopropenyl group and the secondary alcohol group on the triterpenoid skeleton are susceptible to oxidation.[2][3][4] This can lead to the formation of various oxidation products, including aldehydes, ketones, and acids.
-
Hydrolysis: As an ester, this compound can be hydrolyzed to betulinic acid and methanol. This reaction is typically accelerated under alkaline (high pH) conditions.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
This is a common problem that can arise from the degradation of the experimental compound.
| Potential Cause | Recommended Action |
| Compound Degradation | 1. Verify Compound Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your stock and working solutions. Compare the results with the certificate of analysis provided by the supplier. 2. Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions in your assay. |
| Improper Sample Handling | 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. 2. Use Appropriate Solvents: Ensure the compound is fully dissolved and stable in the chosen solvent. |
Issue 2: Visible Changes in the Compound (e.g., Color Change, Precipitation)
Visible changes are a strong indicator of chemical instability.
| Potential Cause | Recommended Action |
| Chemical Instability, Oxidation, or Hydrolysis | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility, stability, and recommended handling procedures. 2. Protect from Light and Air: Store the compound in an amber vial and consider purging the headspace with an inert gas like argon or nitrogen before sealing, especially for long-term storage of solutions. 3. Control pH: If working in aqueous solutions, ensure the pH is neutral or slightly acidic to minimize the risk of base-catalyzed hydrolysis. |
| Solvent-Related Issues | 1. Check Solubility Limits: Precipitation may occur if the concentration of this compound exceeds its solubility in the chosen solvent or buffer. 2. Solvent Purity: Ensure the solvents used are of high purity and free from contaminants that could react with the compound. |
Issue 3: Low Assay Signal or Loss of Activity in Biological Experiments
Degradation of the compound within the experimental medium can lead to a loss of biological activity.
| Potential Cause | Recommended Action |
| Degradation in Experimental Medium | 1. Perform a Time-Course Stability Study: Incubate this compound in your experimental buffer/medium for the duration of your experiment. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of intact compound. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Consider Protective Agents: In some cases, the addition of antioxidants to the medium might be beneficial, but their compatibility with the experimental system must be thoroughly validated. |
Summary of Stability Data
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| Storage (Solid) | Temperature | Stable for ≥ 4 years at -20°C. | - |
| Light | Potentially light-sensitive. Store in the dark. | Oxidized derivatives | |
| Air (Oxygen) | Susceptible to oxidation. Store in a tightly sealed container. | Oxidized derivatives (e.g., betulonic aldehyde, betulonic acid) | |
| In Solution | pH | More stable in neutral to slightly acidic conditions. Prone to hydrolysis at high pH. | Betulinic acid, methanol |
| Temperature | Degradation rate increases with temperature. | - | |
| Aqueous Buffer | Limited stability due to low solubility and potential for hydrolysis. | Betulinic acid |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your instrument and specific needs.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade methanol (for sample dissolution)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often suitable. For example:
-
Start with 70% acetonitrile / 30% water.
-
Ramp to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-210 nm) is common for triterpenoids.
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase to a suitable concentration for injection (e.g., 50-100 µg/mL).
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
The appearance of a peak corresponding to the retention time of betulinic acid could indicate hydrolysis.
Protocol 2: Time-Course Stability Study in Experimental Buffer
This protocol is designed to determine the stability of this compound in your specific experimental buffer over time.
1. Preparation:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
2. Time Points:
-
Aliquot the working solution into separate, sealed tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
3. Incubation:
-
Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
4. Sample Analysis:
-
At each time point, immediately analyze the corresponding aliquot by the HPLC method described in Protocol 1.
-
If immediate analysis is not possible, freeze the sample at -80°C until analysis.
5. Data Interpretation:
-
Calculate the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound (relative to the 0-hour time point) against time. This will provide a stability profile of the compound under your experimental conditions.
Visualizations
References
- 1. Methyl Betulinate | C31H50O3 | CID 73493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Betulonate Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl betulonate.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving crude this compound extract?
A1: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For initial extraction from plant material, polar solvents are generally effective. One study on the related compound betulin (B1666924), found in birch bark, noted that constituents were more soluble in polar solvents, with ethanolic extracts showing the presence of triterpenes.[2]
Q2: I am having trouble separating this compound from other triterpenoids like betulinic acid and lupeol. What purification strategy is recommended?
A2: The co-elution of structurally similar triterpenoids is a common challenge. A multi-step purification strategy is often necessary. This typically involves initial extraction, followed by chromatographic separation and a final crystallization step. Silica (B1680970) gel column chromatography is frequently employed for separating triterpenes.[3]
Q3: My purified this compound sample shows low purity. What are the likely causes and solutions?
A3: Low purity can result from incomplete separation of related compounds or the presence of residual solvents. Optimizing your chromatographic method, such as adjusting the solvent gradient and using a different stationary phase, can improve separation.[4] Additionally, recrystallization from an appropriate solvent system after chromatography can significantly enhance purity.[5] It's also crucial to ensure the complete removal of solvents post-purification.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 205-210 nm for triterpenoids lacking strong chromophores) is a widely used method for purity assessment.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation and identification of any impurities.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete extraction from the source material. | Optimize the extraction solvent and conditions (e.g., temperature, duration). |
| Loss of product during chromatographic purification. | Use a less polar solvent system for elution if the compound is strongly retained on the column. Ensure proper packing of the column to avoid channeling. | |
| Poor recovery during crystallization. | Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use seeding to induce crystallization if necessary. | |
| Co-eluting Impurities in Chromatography | Similar polarity of this compound and impurities (e.g., betulinic acid, lupeol). | Employ a shallow solvent gradient in your chromatographic method to improve resolution. Consider using a different adsorbent material for column chromatography.[3] |
| Overloading the chromatography column. | Reduce the amount of crude material loaded onto the column. | |
| Difficulty with Crystallization | The compound is too soluble in the chosen solvent. | Use a solvent/anti-solvent system to induce precipitation. |
| Presence of impurities inhibiting crystal formation. | Re-purify the material using chromatography to remove impurities. | |
| Amorphous Solid Instead of Crystals | Rapid precipitation of the compound. | Allow the solution to cool slowly to promote the formation of well-defined crystals. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane).[3]
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing several column volumes of the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a hexane:ethyl acetate (B1210297) gradient.
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the pure compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated. Methanol is often a good choice for recrystallizing related compounds like betulinic acid.[5]
-
-
Dissolution:
-
Place the purified this compound in a clean flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature to remove all residual solvent.
-
Quantitative Data
Solubility of Related Triterpenoids
| Solvent | Solubility of Betulin (g/L) at 15.2 °C | Solubility of Betulin (g/L) at 35.2 °C |
| Acetone | 5.2 | 13.7 |
| Cyclohexane | 0.1 | 0.67 |
Data adapted from a study on betulin solubility.[6][7]
This compound itself is reported to be soluble in ethanol, methanol, DMF, and DMSO.[1]
Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of acidic compounds by nano-liquid chromatography with methylated-beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"dealing with impurities in methyl betulonate samples"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl betulonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources and types of impurities in this compound samples?
Impurities in this compound typically originate from three main sources: the natural starting material, the synthetic process, and degradation.
-
Source-Related Impurities: this compound is often derived from betulin (B1666924), which is extracted from birch bark. The initial extract may contain other structurally similar triterpenoids like lupeol, betulinic acid, and oleanolic acid, which can be carried through the synthesis.[1][2]
-
Synthesis-Related Impurities: The synthesis of this compound from betulinic or betulonic acid involves oxidation and esterification.[3][4] Common impurities from this process include unreacted starting materials (betulinic acid, betulonic acid), incompletely reacted intermediates, and byproducts from side reactions.[4][5] For example, the reduction of betulonic acid to form betulinic acid can yield the 3α-isomer (the incorrect stereoisomer) in addition to the desired 3β-isomer.[6]
-
Degradation Products: Although pentacyclic triterpenoids are generally stable, exposure to harsh oxidative conditions, strong acids/bases, or high heat can lead to degradation products.[7]
Q2: What is the recommended starting point for analyzing the purity of a this compound sample?
The most widely used and reliable method for analyzing the purity of this compound and related triterpenoids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9]
-
Mobile Phase: An isocratic or gradient system using acetonitrile (B52724) and/or methanol (B129727) mixed with water is common.[12] Acidifying the aqueous component (e.g., with acetic or phosphoric acid) can improve peak shape.[10]
-
Detection: Due to the lack of a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.[8][11]
Q3: How can I confirm the identity of an unknown impurity detected in my sample?
Once an impurity is detected, its identification typically requires spectroscopic analysis.
-
LC-MS/MS: Coupling HPLC with a mass spectrometer allows you to determine the molecular weight of the impurity, which is a critical first step in identification.[7][8]
-
NMR Spectroscopy: If the impurity can be isolated (e.g., through preparative HPLC or column chromatography), 1H and 13C NMR spectroscopy are powerful tools for elucidating its exact chemical structure.[13][14][15]
-
Forced Degradation Studies: To identify potential degradation products, you can subject a pure sample of this compound to stress conditions (e.g., oxidation with H₂O₂, acid/base hydrolysis) and analyze the resulting products by HPLC-MS.[7]
Q4: Which purification technique is most suitable for this compound?
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities when your sample is already of relatively high purity.[16] It is often faster and uses less solvent than chromatography. However, significant material loss can occur, sometimes up to 40%, especially when using ethanol.[9]
-
Column Chromatography: This technique is superior for separating complex mixtures or removing impurities with polarities very similar to this compound.[2][17][18] Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase.[9][17] It is the preferred method for purifying crude products to achieve high purity (>99%).[1][19]
Troubleshooting Guide
Problem: My HPLC chromatogram shows multiple unexpected peaks.
This is a common issue that can stem from the sample, the mobile phase, or the HPLC system itself.
-
Is it the sample? The peaks may be synthesis byproducts or related triterpenoids. Compare the chromatogram to that of your starting materials (e.g., betulinic acid).
-
Is it contamination? Ghost peaks can arise from contaminated solvents, improper cleaning of the autosampler, or carryover from a previous injection.[20] Running a blank gradient (injecting only the mobile phase) can help diagnose this.[20]
-
Is it poor resolution? If peaks are broad or overlapping, the analytical method may need optimization. Try adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) or switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[20]
Problem: My NMR spectrum shows signals that do not correspond to this compound.
Unidentified signals in an NMR spectrum point to the presence of impurities.
-
Common Solvents: First, check if the signals correspond to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) that may remain from the purification process. Standard chemical shift tables are available for this purpose.[21]
-
Starting Materials: Signals from betulinic acid or betulonic acid may be present if the reaction did not go to completion.
-
Structural Isomers: If the synthesis involved a reduction step, diastereomers might be present, leading to a more complex spectrum than expected.[6]
-
Grease: Broad, rolling signals around 1.0-1.5 ppm can often be attributed to silicone grease from glassware joints.
Problem: My sample fails to crystallize during purification.
The inability to form crystals, or "oiling out," is a common issue during recrystallization.
-
Purity is too low: If the sample contains a high percentage of impurities, it can inhibit the formation of a crystal lattice. Consider pre-purifying the material using flash column chromatography.
-
Incorrect solvent: The ideal recrystallization solvent is one in which the compound is soluble when hot but poorly soluble when cold.[16] You may need to screen different solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
Cooling too rapidly: Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.[16]
Quantitative Data Summary
The following table summarizes typical starting conditions for RP-HPLC analysis of this compound and related triterpenoids, based on published methods. Method optimization is often required for specific impurity profiles.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 10 µm | ODS C18 | [12] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | Acetonitrile : Methanol : Acetic Acid acidified Water (pH 2.8) (70:20:10, v/v/v) | Methanol : Water (88:12, v/v) | [10][11][12] |
| Elution Mode | Isocratic | Isocratic | Isocratic | [10][12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | [10][12] |
| Detection (UV) | 210 nm | 210 nm | 210 nm | [10][11] |
| Column Temp. | 25 °C | 25 °C | 30 °C | [10][11][12] |
Experimental Protocols & Workflows
The general workflow for handling an impure sample involves analysis, selection of a purification method, the purification itself, and a final purity confirmation.
Protocol 1: General RP-HPLC Method for Purity Analysis
This protocol provides a starting point for the routine purity analysis of this compound samples.
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of methanol or acetonitrile to create a stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and integrate the peak areas. Calculate the area percentage of the main peak relative to the total area of all peaks to estimate purity.
Protocol 2: Recrystallization for Purification
This method is suitable for samples that are already >90% pure.
-
Solvent Selection: Place a small amount of the impure solid in a test tube. Add a potential solvent (e.g., methanol, ethanol, or ethyl acetate) dropwise. A good solvent will dissolve the compound when heated but not at room temperature.[16][22]
-
Dissolution: Place the bulk of the impure this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[16]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
This is the preferred method for purifying crude reaction mixtures or separating multiple components.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting eluent for triterpenoids is a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Ensure the bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using compressed air or nitrogen) to force the solvent through the column. Collect fractions continuously.
-
Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.[2]
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. CN103193854B - The separation and purification of betulin and the biological and chemical method for transformation of betulinic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl Betulinate | C31H50O3 | CID 73493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
- 20. benchchem.com [benchchem.com]
- 21. kgroup.du.edu [kgroup.du.edu]
- 22. CN103819529A - Betulin extraction and purification method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of Methyl Betulonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of methyl betulonate with alternative compounds, supported by experimental data. We delve into its efficacy as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor and its cytotoxic effects against various cancer cell lines, comparing it with the structurally related pentacyclic triterpenoid, ursolic acid, and the established chemotherapeutic agent, cisplatin (B142131).
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the inhibitory concentrations (IC50) of this compound and comparator compounds against PTP1B and a panel of human cancer cell lines.
Table 1: PTP1B Inhibition
| Compound | IC50 (µM) | Molar Mass ( g/mol ) | IC50 (µg/mL) | Citation(s) |
| This compound | 1.98 | 470.72 | 0.93 ± 0.07 | [1] |
| Betulinic Acid | 1.53 | 456.71 | 0.70 ± 0.03 | [1] |
| Ursolic Acid | 3.1 - 8.3 | 456.71 | 1.4 - 3.8 | [1] |
| RK-682 | 1.2 | 416.4 | 0.5 | [1] |
Table 2: Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Citation(s) |
| This compound | - | - | - | - | |
| Betulinic Acid | >15 | 54.97 | - | >93.14 | [1][2] |
| Ursolic Acid | ~40 µg/mL | 29.2 ± 2.1 | ~25 | ~110 µg/mL | [3][4][5][6] |
| Cisplatin | 3.49 - 36.94 | ~20 | 7.7 - 25.5 | 7.7 - 37.32 | [5][7][8][9][10] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
PTP1B Inhibition Assay
This protocol is based on the colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[1][3][7][11][12]
Materials:
-
Human recombinant PTP1B
-
PTP buffer (e.g., 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compounds (this compound, Ursolic Acid, etc.) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing PTP buffer and the desired concentration of the test compound.
-
Add human recombinant PTP1B to the reaction mixture and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the phosphatase reaction by adding the pNPP solution to a final concentration of 1-2 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of the test compound wells to the control wells (containing DMSO without the inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.[13][14][15][16]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Ursolic Acid, Cisplatin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Western Blot Analysis for Protein Phosphorylation
This protocol details the detection of changes in the phosphorylation status of key signaling proteins like Akt and ERK.[17][18][19][20][21][22]
Materials:
-
Cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and its comparators, as well as a typical experimental workflow.
Caption: Workflow for determining PTP1B inhibition.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ursolic acid promotes the apoptosis of cervical cancer cells by regulating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methyl Betulonate's Anti-Inflammatory Potential: A Comparative Analysis
A comprehensive evaluation of methyl betulonate's anti-inflammatory properties reveals a promising natural compound with comparable, and in some aspects, potentially superior, efficacy to established anti-inflammatory agents. This guide provides a detailed comparison with dexamethasone (B1670325) and indomethacin (B1671933), supported by experimental data from in vitro and in vivo models.
This compound, a derivative of the naturally occurring pentacyclic triterpene betulinic acid, has garnered significant attention for its pharmacological activities. This guide delves into the cross-validation of its anti-inflammatory effects, presenting a comparative analysis against the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The data presented herein is primarily based on studies of betulinic acid, a closely related and well-researched precursor to this compound, which serves as a strong proxy for its biological activity.
In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a standard in vitro measure of its anti-inflammatory potential.
| Compound | IC50 for NO Inhibition (µM) | Mechanism of Action |
| Betulinic Acid | ~16.4 - 16.6[1] | Inhibition of NF-κB and MAPK signaling pathways[2][3][4] |
| Dexamethasone | ~0.0346[5] | Glucocorticoid receptor agonist; inhibits NF-κB and other inflammatory transcription factors[6][7][8] |
| Indomethacin | ~56.8 - 143.7 | Non-selective COX-1 and COX-2 inhibitor[2] |
Note: Data for Betulinic Acid is used as a proxy for this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to assess the anti-inflammatory effects of pharmacological agents. The reduction in paw swelling indicates the compound's ability to suppress acute inflammation.
| Compound | Dose | Paw Edema Inhibition (%) |
| Betulinic Acid | 10 mg/kg | 45.6%[6] |
| 40 mg/kg | Significant reduction (quantitative value not specified) | |
| Indomethacin | 5 mg/kg | Significant inhibition[6] |
| 10 mg/kg | Significant reduction | |
| Dexamethasone | 1 µg (local injection) | >60% |
Note: Data for Betulinic Acid is used as a proxy for this compound.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound (via betulinic acid), dexamethasone, and indomethacin are mediated by distinct signaling pathways.
This compound (Betulinic Acid) Signaling Pathway
Betulinic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][4] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.
Dexamethasone Signaling Pathway
Dexamethasone, a potent glucocorticoid, binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates anti-inflammatory genes and represses pro-inflammatory transcription factors like NF-κB.[6][7][8]
Indomethacin Signaling Pathway
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.[2]
Experimental Protocols
In Vitro: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS).
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Betulinic Acid on LPS-Induced Neuroinflammation Involve M2 Microglial Polarization via CaMKKβ-Dependent AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of Betulinic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Methyl Betulonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for the chemical synthesis of methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid.[1] The reproducibility of a synthesis is critical for reliable downstream applications, particularly in drug development and biological screening. This document outlines key synthesis protocols, presents comparative data on their efficiency, and offers detailed experimental procedures to aid in the selection of the most suitable method for your research needs.
Comparison of this compound Synthesis Methods
The synthesis of this compound typically originates from two primary starting materials: betulin (B1666924) or betulinic acid, both of which can be extracted from the bark of birch trees.[2] The choice of starting material influences the number of steps, overall yield, and complexity of the synthesis. Below is a summary of common synthetic routes with their reported yields and reaction conditions.
| Starting Material | Key Transformation Steps | Reagents and Conditions | Reported Yield | Reference |
| Betulinic Acid | 1. Esterification of the C-28 carboxylic acid. | 1. Methyl iodide, K2CO3. | Not explicitly stated for this specific step in the provided snippets, but implied as a straightforward esterification. | [3] |
| 2. Oxidation of the C-3 hydroxyl group. | 2. Jones reagent (CrO3/H2SO4/acetone). | High (e.g., 90% for the oxidation of betulin to betulonic acid, a similar transformation). | [2] | |
| Betulin | 1. Protection of the C-28 primary alcohol. | 1. Dihydropyran (DHP), pyridinium (B92312) p-toluenesulfonate (PPTS) in CH2Cl2. | 95% | [2][4] |
| 2. Acetylation of the C-3 secondary alcohol. | 2. Acetic anhydride (B1165640), pyridine. | 87% | [2] | |
| 3. Selective deprotection of the C-28 alcohol. | 3. Ethanol, PPTS. | 95% | [2] | |
| 4. Oxidation of the C-28 primary alcohol to a carboxylic acid. | 4. Jones reagent (CrO3/H2SO4/acetone). | 80% | [2] | |
| 5. Removal of the C-3 acetyl protecting group. | 5. K2CO3, methanol (B129727), H2O. | 88% | [2] | |
| 6. Esterification of the C-28 carboxylic acid. | 6. Methyl iodide, K2CO3. | Not explicitly stated, but generally a high-yielding reaction. | [3] |
Experimental Protocols
The following are detailed experimental protocols for the key transformations involved in the synthesis of this compound.
Method 1: Synthesis from Betulinic Acid
This two-step method is the most direct route if betulinic acid is readily available.
Step 1: Esterification of Betulinic Acid
-
Dissolve betulinic acid in a suitable solvent such as acetone (B3395972) or DMF.
-
Add an excess of potassium carbonate (K2CO3) to the solution to act as a base.
-
Add methyl iodide (CH3I) dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the K2CO3.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl betulinate.
Step 2: Oxidation of the C-3 Hydroxyl Group
This step would typically be performed on betulin to produce betulonic acid, which is then esterified. If starting with betulinic acid, the order would be esterification followed by oxidation.
-
Dissolve the starting material (e.g., methyl betulinate precursor) in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirring solution.
-
Monitor the reaction progress by TLC. The reaction is typically rapid.
-
Once the starting material is consumed, quench the reaction by adding isopropanol.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Method 2: Multi-step Synthesis from Betulin
This method is advantageous when betulin is the more accessible starting material.[2]
Step 1: Protection of the C-28 Primary Alcohol
-
Dissolve betulin in dichloromethane (B109758) (CH2Cl2).
-
Add dihydropyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting 28-O-tetrahydropyranyl (THP) protected betulin is often used in the next step without further purification.
Step 2: Acetylation of the C-3 Secondary Alcohol
-
Dissolve the 28-O-THP protected betulin in pyridine.
-
Add acetic anhydride and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the di-protected product.
Step 3: Selective Deprotection of the C-28 Alcohol
-
Dissolve the di-protected intermediate in ethanol.
-
Add a catalytic amount of PPTS.
-
Stir the solution at room temperature, monitoring the selective removal of the THP group by TLC.
-
Once the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the product to obtain 3-O-acetylbetulin.
Step 4: Oxidation of the C-28 Primary Alcohol
-
Follow the procedure for Jones oxidation as described in Method 1, Step 2, using 3-O-acetylbetulin as the starting material. This will yield 3-O-acetylbetulinic acid.
Step 5: Removal of the C-3 Acetyl Protecting Group
-
Dissolve the 3-O-acetylbetulinic acid in a mixture of methanol and water.
-
Add potassium carbonate (K2CO3) and stir the reaction at room temperature or with gentle heating.
-
Monitor the deacetylation by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield betulinic acid.
Step 6: Esterification of the C-28 Carboxylic Acid
-
Follow the esterification procedure as described in Method 1, Step 1, using the betulinic acid obtained from the previous step as the starting material to yield methyl betulinate.
Visualizing the Synthesis Workflow
The following diagrams illustrate the experimental workflows for the synthesis of this compound from betulinic acid and betulin.
Caption: Workflow for the synthesis of this compound from betulinic acid.
Caption: Multi-step workflow for the synthesis of this compound from betulin.
References
A Comparative Guide to Confirming the Purity of Synthesized Methyl Betulonate
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of key analytical techniques for confirming the purity of synthesized methyl betulonate, a triterpenoid (B12794562) with promising pharmacological activities. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are compared, with supporting data and detailed experimental protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Intrinsic quantitative method based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Applicability to this compound | Highly suitable. As a relatively non-volatile and thermally stable compound, it is well-suited for reverse-phase HPLC analysis. | Suitable after derivatization. Due to its low volatility, this compound requires derivatization (e.g., silylation) to increase its volatility for GC analysis.[1] | Excellent. Provides both structural confirmation and quantification without the need for a specific this compound reference standard.[2][3][4][5] |
| Sample Preparation | Simple dissolution in an appropriate solvent. | More complex, involving a derivatization step to create a volatile analyte.[6][7] | Relatively simple, requiring accurate weighing of the sample and an internal standard.[8] |
| Potential Impurities Detected | Starting materials (e.g., betulinic acid), by-products from synthesis (e.g., from oxidation or esterification reactions), and degradation products. | Volatile impurities and derivatized non-volatile impurities. | A wide range of impurities containing protons, including structural isomers and residual solvents. |
| Data Output | Chromatogram with retention time and peak area, which can be used for quantification against a reference standard. | Chromatogram with retention time and a mass spectrum for each peak, allowing for identification of impurities. | NMR spectrum where integral values of signals are used for direct quantification. |
| Regulatory Acceptance | Widely accepted and a standard technique in pharmaceutical quality control.[1] | Accepted, particularly for volatile impurities and when coupled with mass spectrometry for identification. | Gaining acceptance as a primary ratio method for purity assessment. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar triterpenoids and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in methanol to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm[1]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the reference standard. Calculate the purity by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary for GC-MS analysis. Silylation is a common method to increase the volatility of triterpenoids.[6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., HP-5MS)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable aprotic solvent
-
This compound sample
Procedure:
-
Derivatization (Silylation):
-
Accurately weigh a small amount of the synthesized this compound into a vial.
-
Add a suitable solvent (e.g., pyridine).
-
Add an excess of the silylation reagent (BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[9]
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C
-
Mass Range: Scan a suitable mass range (e.g., 50-800 amu).
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrum of the main peak should correspond to the silylated this compound. Impurities can be identified by their respective mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized this compound.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_sample and I_IS are the integral values of the signals for the sample and internal standard, respectively.
-
N_sample and N_IS are the number of protons corresponding to the integrated signals of the sample and internal standard, respectively.
-
MW_sample and MW_IS are the molecular weights of the sample and internal standard, respectively.
-
m_sample and m_IS are the masses of the sample and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Potential Impurities in Synthesized this compound
According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities in new drug substances should be identified and controlled.[10][11][12] Potential impurities in synthesized this compound, typically prepared from betulinic acid, may include:
-
Starting Material: Unreacted betulinic acid.
-
By-products: Products from incomplete oxidation of the C3-hydroxyl group or side reactions during the esterification of the C28-carboxylic acid.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.
-
Degradation Products: Compounds formed during storage or under specific stress conditions.
The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the final product.
Visualizing the Workflow
To aid in understanding the logical flow of confirming the purity of synthesized this compound, the following diagrams illustrate the general experimental workflows.
Caption: General workflow for the synthesis, purification, and purity confirmation of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. qHNMR for purity determination | PDF [slideshare.net]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. google.com [google.com]
- 7. thescipub.com [thescipub.com]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. jpionline.org [jpionline.org]
- 12. pharma.gally.ch [pharma.gally.ch]
Methyl Betulonate: A Comparative Analysis of Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpene betulinic acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the efficacy of this compound and its parent compounds, betulinic acid and betulonic acid, against standard drugs in anticancer, anti-inflammatory, antiviral, and neuroprotective contexts. While direct comparative data for this compound is emerging, this document synthesizes the available preclinical data for its closely related precursors to offer a valuable benchmark for researchers.
Anticancer Efficacy
Betulinic acid and its derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various betulinic acid derivatives in comparison to standard chemotherapeutic agents, cisplatin (B142131) and doxorubicin.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic Acid Derivative (2a) | MV4-11 | Leukemia | 2.11 | [1] |
| Betulinic Acid Derivative (3a) | MV4-11 | Leukemia | 1.63 | [1] |
| Cisplatin | MV4-11 | Leukemia | 0.53 | [1] |
| Doxorubicin | MV4-11 | Leukemia | 0.01 | [1] |
| Betulinic Acid Derivative (2a) | A549 | Lung Cancer | 6.84 | [1] |
| Betulinic Acid Derivative (3a) | A549 | Lung Cancer | 4.98 | [1] |
| Cisplatin | A549 | Lung Cancer | 2.15 | [1] |
| Doxorubicin | A549 | Lung Cancer | 0.04 | [1] |
| Betulinic Acid Derivative (2a) | PC-3 | Prostate Cancer | 8.21 | [1] |
| Betulinic Acid Derivative (3a) | PC-3 | Prostate Cancer | 6.54 | [1] |
| Cisplatin | PC-3 | Prostate Cancer | 3.87 | [1] |
| Doxorubicin | PC-3 | Prostate Cancer | 0.43 | [1] |
| Betulinic Acid Derivative (2a) | MCF-7 | Breast Cancer | 9.53 | [1] |
| Betulinic Acid Derivative (3a) | MCF-7 | Breast Cancer | 7.82 | [1] |
| Cisplatin | MCF-7 | Breast Cancer | 5.12 | [1] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.08 | [1] |
| Betulonic Acid Derivative (XII) | 518A2 | Melanoma | 9.44 | [2] |
| Betulonic Acid Derivative (XII) | A2780 | Ovarian Cancer | 10.83 | [2] |
Note: The specific structures of derivatives 2a and 3a can be found in the referenced publication.[1] Derivative XII is 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay
Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound derivatives) and standard drugs (e.g., cisplatin, doxorubicin).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-inflammatory Efficacy
Betulinic acid has been shown to possess anti-inflammatory properties. In a study utilizing a carrageenan-induced paw edema model in mice, betulinic acid demonstrated a significant reduction in inflammation. This effect is believed to be mediated through the inhibition of the MAPK-COX-2-PGE2 signaling pathway.[3] Furthermore, certain betulin (B1666924) derivatives have been reported to be more potent than the standard anti-inflammatory drug dexamethasone (B1670325) in reducing the secretion of the pro-inflammatory cytokine IL-6.[4]
| Compound/Drug | Model | Effect | Putative Mechanism | Reference |
| Betulinic Acid | Carrageenan-induced paw edema (mice) | Significant reduction in paw edema | Inhibition of MAPK-COX-2-PGE2 pathway | [3] |
| Betulin Derivatives | In vitro macrophage model | More potent than dexamethasone in reducing IL-6 secretion | - | [4] |
| Indomethacin | Carrageenan-induced paw edema (rats) | Significant inhibition of paw edema | COX inhibition | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Workflow of the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Dosing: Rodents (rats or mice) are administered the test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as prostaglandins (B1171923) and cytokines.
Antiviral Efficacy
Betulinic acid and its derivatives have shown promising activity against certain viruses, notably Herpes Simplex Virus (HSV). The table below presents a comparison of the IC50 values of betulinic acid and its ionic derivatives against HSV-2, with the standard antiviral drug acyclovir (B1169) included for reference.
| Compound/Drug | Virus | Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | HSV-2 | Vero | 1.6 | [6] |
| Betulinic Acid Ionic Derivative 2 | HSV-2 | Vero | 0.6 | [6] |
| Betulinic Acid Ionic Derivative 5 | HSV-2 | Vero | 0.9 | [6] |
| Acyclovir | HSV-2 | Vero | ~0.1–10 | [6][7] |
| Betulin | HSV-1 | Vero | 0.40 (µg/mL) | [8] |
| Betulin | HSV-2 | Vero | 4.15 (µg/mL) | [8] |
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of compounds is often evaluated using a plaque reduction assay.
Workflow for Plaque Reduction Assay
Workflow of the plaque reduction assay.
Detailed Steps:
-
Cell Culture: A monolayer of host cells (e.g., Vero cells) is grown in multi-well plates.
-
Infection and Treatment: The cells are infected with the virus in the presence of different concentrations of the test compound or a standard antiviral drug.
-
Overlay: After an adsorption period, the virus-containing medium is removed and replaced with a semi-solid overlay medium (e.g., containing carboxymethyl cellulose) to prevent the spread of the virus through the liquid medium, thus localizing the infection to form discrete plaques.
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques (areas of cell death).
-
Staining: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.
-
Plaque Counting: The number of plaques in each well is counted.
-
IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.
Neuroprotective Efficacy
The neuroprotective potential of betulin and its derivatives has been explored in various in vitro models of neurodegenerative diseases. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. For instance, betulin has been demonstrated to enhance the viability of SH-SY5Y neuroblastoma cells exposed to oxidative stress.[9][10] While direct quantitative comparisons with standard neuroprotective agents like N-acetylcysteine (NAC) for this compound are not yet widely available, the existing data on its parent compounds are promising.
| Compound/Drug | Cell Line | Stressor | Effect | Reference |
| Betulin | SH-SY5Y | Hydrogen Peroxide | Enhanced cell viability | [9][10] |
| Methyl 3,4-dihydroxybenzoate (MDHB) | SH-SY5Y | t-butyl hydroperoxide (TBHP) | Increased cell viability | [11] |
| N-acetylcysteine (NAC) | SH-SY5Y | t-butyl hydroperoxide (TBHP) | Increased cell viability | [11] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to assess the neuroprotective effects of compounds.
Workflow for Neuroprotection Assay
Workflow for assessing neuroprotection in SH-SY5Y cells.
Detailed Steps:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: The differentiated cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard neuroprotective agent for a specific duration.
-
Induction of Neurotoxicity: A neurotoxic agent, such as hydrogen peroxide (H2O2) for modeling oxidative stress or MPP+ for modeling Parkinson's disease, is added to the culture medium.
-
Incubation: The cells are incubated with the neurotoxin for a predetermined time.
-
Viability Assessment: Cell viability is measured using methods like the MTT assay to quantify the protective effect of the test compound.
-
Mechanistic Studies: Further assays can be performed to investigate the underlying mechanisms of neuroprotection, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptotic proteins.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The presented data is based on preclinical studies, and further research is required to establish the clinical efficacy and safety of this compound. The absence of direct comparative data for this compound in some areas highlights the need for continued investigation into this promising compound.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic effects of betulin with acyclovir against herpes simplex viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment [mdpi.com]
- 11. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Methyl Betulonate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the therapeutic potential of novel compounds is paramount. Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, has emerged as a compound of interest. This guide provides an objective comparison of this compound's performance against its parent compound and other relevant alternatives, supported by data from peer-reviewed studies.
In Vitro Activity Comparison
The following tables summarize the available quantitative data on the biological activities of this compound in comparison to other compounds.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.
| Compound/Extract | IC50 (µg/mL) |
| This compound | 0.93 ± 0.07 [1] |
| Betulinic Acid | 0.70 ± 0.03[1] |
| Ursolic Acid (Positive Control) | 1.2 ± 0.09[1] |
| RK-682 (Positive Control) | 1.2 ± 0.09[1] |
| Mokko Lactone | 1.41 ± 0.02[1] |
| Dehydrocostuslactone | 6.51 ± 0.64[1] |
| Table 1: Comparative PTP1B inhibitory activity of this compound and other compounds. |
Antiprotozoal Activity
This compound has been evaluated for its activity against various protozoan parasites.
| Compound | Target Organism | IC50 (µM) |
| This compound | Leishmania braziliensis | 69.9 [2] |
| This compound | Trypanosoma cruzi | 93.3 [2] |
| Table 2: Antiprotozoal activity of this compound. |
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| SK-LU-1 | Lung Cancer | 60.84[2] |
| HepG2 | Liver Cancer | 77.43[2] |
| HeLa | Cervical Cancer | 80.17[2] |
| SK-MEL-2 | Melanoma | 66.17[2] |
| AGS | Gastric Cancer | 69.94[2] |
| Table 3: Cytotoxic activity of this compound against various cancer cell lines. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Synthesis of this compound from Betulinic Acid
This compound can be synthesized from betulinic acid through esterification of the carboxylic acid group. A common method involves the following steps:
-
Dissolution: Betulinic acid is dissolved in a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and dichloromethane.
-
Esterification: A catalyst, such as sulfuric acid or thionyl chloride, is added to the solution. The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight to allow for the conversion of the carboxylic acid to its methyl ester.
-
Work-up: After the reaction is complete, the mixture is neutralized, often with a saturated solution of sodium bicarbonate.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude this compound is then purified, commonly by column chromatography on silica (B1680970) gel.[3]
In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The inhibitory activity of this compound against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Preparation of Reagents:
-
PTP1B enzyme solution.
-
Assay buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
Substrate solution: p-nitrophenyl phosphate (pNPP) in the assay buffer.
-
Test compound solutions (this compound and controls) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the test compounds are pre-incubated with the PTP1B enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated by adding a stop solution (e.g., 1 N NaOH).
-
-
Data Analysis:
-
The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its parent compound, betulinic acid, provides valuable insights. Betulinic acid is known to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is plausible that this compound may exert its biological effects through similar mechanisms.
One of the critical pathways affected by betulinic acid is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway plays a central role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in cancer.
References
- 1. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BETULINIC ACID METHYL ESTER | 2259-06-5 [chemicalbook.com]
- 3. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl Betulonate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of methyl betulonate, a triterpenoid (B12794562) compound. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: In case of dust formation, a dust mask (e.g., N95) is recommended.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[3]
-
Waste Segregation: All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be segregated from regular trash and other waste streams.[1]
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.[1][3]
-
The container must be made of a material compatible with this compound and any solvents used.[1]
-
The label should clearly read "Hazardous Waste" and include the full chemical name, "this compound."[3] If it is a mixed waste, list all components and their approximate percentages.[3]
-
-
Managing Different Waste Streams:
-
Solid this compound: Unused or expired solid this compound should be collected in its original container or a suitable, labeled waste container.[1] Do not dispose of the solid powder in the regular trash.[1] In case of a spill, sweep up the solid material and place it into the designated waste container.[4] Avoid creating dust.[2][4]
-
Solutions Containing this compound:
-
Small Liquid Quantities (<50 mL): For small spills, absorb the liquid onto an inert absorbent material like vermiculite, sand, or cat litter.[3][5] The absorbed material should then be scooped into the hazardous waste container.[5]
-
Larger Liquid Quantities (>50 mL): Collect all solutions in a sealed, labeled hazardous waste container.[5] Never dispose of solutions containing this compound or organic solvents down the drain.[1][3]
-
-
Contaminated Labware: Empty containers that held this compound should be treated as hazardous waste.[3] Glassware and other lab materials that are grossly contaminated should be collected for disposal. If permissible by your institution's protocols, they can be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials until it is collected by a licensed waste contractor.[3][5]
Crucial "Don'ts":
-
DO NOT dispose of this compound down the sink or in the regular trash.[3]
-
DO NOT release this compound into the environment.[2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and related compounds, which are relevant for safe handling and disposal.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C31H50O3 | [6] |
| Molecular Weight | 470.7 g/mol | [6] |
| Melting Point | 142°C | [2] |
| Boiling Point | 108°C at 17 mmHg | [2] |
| Flash Point | 98°C | [2] |
| Betulin (related compound) | ||
| Molecular Formula | C30H50O2 | [4] |
| Molecular Weight | 442.72 g/mol | [4] |
| Melting Point | 256 - 257 °C | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl Betulonate
Essential Safety and Handling Guide for Methyl Betulonate
Physicochemical Properties
A clear understanding of a compound's properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C31H50O3 | PubChem |
| Molecular Weight | 470.7 g/mol | PubChem |
| Physical State | Solid (assumed based on similar compounds) | N/A |
| Melting Point | 256 - 257 °C (for Betulin) | Fisher Scientific[2] |
| Solubility | No information available | N/A |
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Chemical safety goggles or glasses.[2] A face shield may be necessary where splashing is a risk. | Protects against dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] | Prevents direct skin contact with the compound. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[2] If dust formation is significant, a NIOSH-approved respirator (e.g., N95) is recommended.[3] | Minimizes inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting is crucial.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling :
-
Post-Handling :
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container.[6] |
| Contaminated Materials | Dispose of used gloves, weighing paper, and other contaminated disposable items in the designated solid waste container. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed waste container. Do not pour down the drain.[6] |
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Diagram
To visualize the operational and safety procedures, the following diagrams outline the key steps and logical relationships in handling this compound.
Caption: A flowchart outlining the procedural steps for safely handling this compound.
Caption: A diagram illustrating the logical relationships for safety protocols and waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
